Opc 51803

Vasopressin receptor selectivity Off-target profiling Receptor binding affinity

OPC-51803 (CAS 192514-54-8) is a nonpeptide vasopressin V2 receptor agonist developed by Otsuka Pharmaceutical as the first nonpeptide arginine-vasopressin (AVP) V2-receptor-selective agonist. Structurally, it is a benzazepine derivative with the IUPAC name (R)-2-(1-(2-chloro-4-(pyrrolidin-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-N-isopropylacetamide.

Molecular Formula C26H32ClN3O2
Molecular Weight 454.0 g/mol
CAS No. 192514-54-8
Cat. No. B1677439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpc 51803
CAS192514-54-8
SynonymsOPC-51803;  SOU-003;  OPC51803;  SOU003;  OPC 51803;  SOU 003
Molecular FormulaC26H32ClN3O2
Molecular Weight454.0 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl
InChIInChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1
InChIKeyINGXCNVWWKKWOO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OPC-51803 (CAS 192514-54-8) for Scientific Procurement: Nonpeptide Vasopressin V2 Receptor Agonist


OPC-51803 (CAS 192514-54-8) is a nonpeptide vasopressin V2 receptor agonist developed by Otsuka Pharmaceutical as the first nonpeptide arginine-vasopressin (AVP) V2-receptor-selective agonist [1]. Structurally, it is a benzazepine derivative with the IUPAC name (R)-2-(1-(2-chloro-4-(pyrrolidin-1-yl)benzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-N-isopropylacetamide [2]. The compound acts as a selective agonist at the V2 receptor, stimulating the Gs-cAMP signaling pathway without recruiting β-arrestin, which distinguishes it pharmacologically from peptide agonists such as desmopressin (dDAVP) [3]. OPC-51803 has been investigated for its antidiuretic effects in models of polyuria, nocturnal polyuria, and hypothalamic diabetes insipidus [4].

Why OPC-51803 (CAS 192514-54-8) Cannot Be Substituted by Generic V2 Agonists or Peptide Analogs


Vasopressin V2 receptor agonists are not interchangeable due to substantial differences in receptor subtype selectivity, signaling bias, and chemical scaffold class (nonpeptide vs. peptide). OPC-51803 demonstrates a fundamentally different pharmacological profile from peptide agonists such as desmopressin (dDAVP): OPC-51803 shows negligible affinity for human V1b receptors even at 10⁻⁴ M, whereas dDAVP exhibits potent V1b binding with a Kᵢ of 13.7 nM [1]. Additionally, OPC-51803 exhibits functional selectivity—it activates Gs-cAMP signaling without recruiting β-arrestin—a property not shared by the endogenous agonist AVP [2]. The nonpeptide scaffold of OPC-51803 also confers distinct physicochemical properties, including oral bioavailability that is independent of the peptide transport mechanisms required for dDAVP. These differences render simple substitution scientifically unsound and potentially misleading in experimental outcomes.

OPC-51803 (CAS 192514-54-8) Quantitative Differentiation Evidence vs. Desmopressin and Related Analogs


Superior V1b Receptor Selectivity of OPC-51803 vs. Desmopressin (dDAVP) in Human Receptor Binding

In HeLa cells expressing human AVP receptor subtypes, OPC-51803 demonstrates markedly superior selectivity against the V1b receptor compared to the peptide agonist desmopressin (dDAVP). OPC-51803 scarcely displaced [³H]-AVP binding to human V1b receptors even at a concentration of 10⁻⁴ M (100,000 nM), whereas dDAVP showed potent V1b receptor affinity with a Kᵢ value of 13.7 ± 3.2 nM (n = 4) [1]. This difference of approximately 3–4 orders of magnitude in V1b receptor engagement represents a fundamental pharmacological distinction between the two agonists.

Vasopressin receptor selectivity Off-target profiling Receptor binding affinity

V2 vs. V1a Selectivity Ratio: OPC-51803 vs. Desmopressin in Human Receptors

In direct head-to-head binding assays using HeLa cells expressing human vasopressin receptor subtypes, OPC-51803 and desmopressin (dDAVP) were compared for their V2/V1a selectivity. OPC-51803 exhibited a Kᵢ of 91.9 ± 10.8 nM (n = 6) at human V2 receptors and 819 ± 39 nM (n = 6) at human V1a receptors, yielding a V2/V1a selectivity ratio of approximately 9:1 [1]. Desmopressin displayed a Kᵢ of 3.12 ± 0.38 nM (n = 6) at V2 receptors and 41.5 ± 9.9 nM (n = 6) at V1a receptors, yielding a comparable V2/V1a selectivity ratio of approximately 13:1 [1]. While both compounds are V2-selective, OPC-51803 achieves its selectivity through a nonpeptide scaffold with distinct receptor interaction mechanisms.

Vasopressin receptor selectivity V2/V1a selectivity ratio Binding affinity comparison

Lack of V1a Functional Agonism: OPC-51803 vs. Desmopressin in Intracellular Calcium Mobilization

Functional assays reveal a critical difference between OPC-51803 and desmopressin at the V1a receptor. At a concentration of 10⁻⁵ M (10,000 nM), OPC-51803 did not increase intracellular calcium concentration ([Ca²⁺]ᵢ) in HeLa cells expressing human V1a receptors, indicating absence of V1a functional agonism [1]. In contrast, desmopressin increased [Ca²⁺]ᵢ in HeLa cells expressing human V1a receptors in a concentration-dependent fashion [1]. Desmopressin also increased [Ca²⁺]ᵢ in HeLa cells expressing human V1b receptors [1]. This functional difference is consistent with the binding data and confirms that OPC-51803 is devoid of agonistic activities for V1a and V1b receptors.

Functional selectivity Calcium mobilization V1a receptor agonism

β-Arrestin-Independent Signaling (Functional Selectivity) of OPC-51803 vs. Endogenous AVP

OPC-51803 (designated OPC5 in the study) exhibits functional selectivity (biased agonism) at the V2 receptor that distinguishes it from the endogenous agonist AVP. OPC-51803 and its structurally related agonists induce signaling through the Gs-cAMP pathway while not recruiting β-arrestin1/2 [1]. In studies of partial cNDI-causing V2R mutants (V88ᴹ, Y128ˢ, L161ᴾ, T273ᴹ, S329ᴿ, and S333ᵈᵉˡ), several OPC5-related agonists induced higher cAMP responses than AVP after prolonged agonist stimulation [1]. This β-arrestin-independent signaling profile suggests that OPC-51803 may avoid receptor desensitization and internalization pathways associated with β-arrestin recruitment, potentially leading to sustained signaling at mutant V2 receptors.

Biased agonism Functional selectivity β-arrestin recruitment cAMP signaling

In Vivo Antidiuretic Efficacy of OPC-51803 in AVP-Deficient Brattleboro Rats: Dose-Response Quantification

In conscious female Brattleboro rats (hereditary diabetes insipidus model with AVP deficiency), OPC-51803 produced a robust, dose-dependent antidiuretic response following single oral administration. At doses ranging from 0.003 to 0.3 mg/kg p.o., OPC-51803 decreased urine volume from 10.8 ± 1.1 mL (vehicle control, 0–2 h postdosing) to as low as 0.5 ± 0.2 mL at the 0.3 mg/kg dose, representing a >95% reduction in urine output [1]. Concurrently, urinary osmolality increased from 114 ± 9 mOsm/kg to 432 ± 114 mOsm/kg [1]. During a 4-week repeated dosing period, significant and constant antidiuresis was maintained [1]. This magnitude of antidiuretic effect confirms robust oral bioavailability and sustained V2 receptor agonism in a pathophysiologically relevant model of AVP deficiency.

Antidiuretic activity In vivo pharmacology Diabetes insipidus model Oral bioavailability

Reduction of Micturition Frequency by OPC-51803 in Aged Rats with Polyuria

In aged male Sprague-Dawley rats (25-month-old) exhibiting significant polyuria compared to mature (6-month-old) controls, orally administered OPC-51803 at 0.3 mg/kg decreased both urine volume and urinary frequency [1]. Notably, OPC-51803 prolonged the time to first micturition [1]. In Brattleboro rats, oral administration of OPC-51803 at 0.03 and 0.3 mg/kg significantly decreased urinary frequency, accompanied by decreased urine volume [1]. The reduction in micturition frequency was achieved primarily through reduced urine outflow rather than alterations in bladder capacity, as evidenced by little effect on mean and maximal micturition volume [1].

Micturition frequency Nocturnal polyuria model In vivo efficacy Aged rat model

OPC-51803 (CAS 192514-54-8) Validated Research Applications and Procurement Scenarios


Selective V2 Receptor Activation Without V1a or V1b Off-Target Confounding

OPC-51803 is the tool compound of choice for experiments requiring selective activation of the V2 vasopressin receptor without concurrent V1a or V1b receptor agonism. Unlike desmopressin, which exhibits V1a-mediated calcium mobilization and high-affinity V1b binding (Kᵢ = 13.7 nM), OPC-51803 shows no detectable functional agonism at V1a receptors at 10⁻⁵ M and negligible V1b binding at 10⁻⁴ M [1]. This receptor selectivity profile makes OPC-51803 particularly suitable for studies isolating V2 receptor-mediated signaling pathways, including cAMP production (EC₅₀ = 189 ± 14 nM) [1], without the confounding influence of V1a/V1b-mediated calcium responses or other V1 receptor-dependent effects. Procurement of OPC-51803 is indicated when off-target V1 receptor activity would compromise experimental interpretation.

Investigation of Biased Agonism and β-Arrestin-Independent V2 Receptor Signaling

OPC-51803 (OPC5) is a validated tool for studying biased agonism at the V2 vasopressin receptor. The compound activates the Gs-cAMP signaling pathway without recruiting β-arrestin1/2, a functional selectivity profile that contrasts sharply with the endogenous agonist AVP [2]. This property enables researchers to dissect G protein-dependent versus β-arrestin-dependent signaling outcomes at the V2 receptor. Furthermore, in studies of partial cNDI-causing V2R mutants, OPC-51803 induced higher cAMP responses than AVP after prolonged agonist stimulation [2], suggesting utility in receptor rescue and pharmacochaperone investigations. Procurement of OPC-51803 is warranted for any study requiring a biased V2 agonist with defined β-arrestin-independent signaling characteristics.

In Vivo Models of Central Diabetes Insipidus and AVP-Deficient States

OPC-51803 demonstrates robust, quantifiable oral efficacy in Brattleboro rats—the gold-standard animal model of hereditary central diabetes insipidus due to AVP deficiency. At oral doses of 0.3 mg/kg, OPC-51803 reduces urine volume by >95% (from 10.8 to 0.5 mL over 0–2 h) and increases urinary osmolality by approximately 3.8-fold [3]. Sustained antidiuresis is maintained during 4-week repeated dosing [3]. These data establish OPC-51803 as a reliable oral V2 agonist for in vivo studies of AVP-deficient pathophysiology. Procurement is indicated for research programs investigating diabetes insipidus therapeutics, renal water handling mechanisms, or evaluating V2 receptor function in vivo.

Age-Related Polyuria and Nocturnal Polyuria Research Models

OPC-51803 reduces micturition frequency in aged Sprague-Dawley rats (25-month-old) exhibiting age-related polyuria, a model with translational relevance to nocturnal polyuria in humans [4]. At an oral dose of 0.3 mg/kg, OPC-51803 decreases both urine volume and urinary frequency while prolonging the time to first micturition [4]. The compound achieves these effects by reducing urine outflow rather than altering bladder capacity [4]. This application scenario distinguishes OPC-51803 from studies focused solely on central diabetes insipidus, as age-related polyuria represents a distinct pathophysiological context with different underlying mechanisms. Procurement is appropriate for research into age-related lower urinary tract dysfunction and nocturia therapeutics.

Quote Request

Request a Quote for Opc 51803

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.